

# The Discovery and Synthesis of PROTAC GPX4 Degradar-1: A Technical Guide

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## Compound of Interest

Compound Name: PROTAC GPX4 degrader-1

Cat. No.: B12397088

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This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of **PROTAC GPX4 degrader-1**, also known as DC-2. This molecule represents a significant advancement in the field of targeted protein degradation, specifically for inducing ferroptosis in cancer cells by targeting the key antioxidant enzyme, Glutathione Peroxidase 4 (GPX4).

## Introduction: Targeting GPX4-Mediated Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. [1][2][3][4] Glutathione Peroxidase 4 (GPX4) is a central negative regulator of ferroptosis. [5] It functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane damage and subsequent death. In various cancer types, elevated GPX4 expression is observed, contributing to therapy resistance. [1] Consequently, the targeted inhibition or degradation of GPX4 has emerged as a promising therapeutic strategy to induce ferroptosis selectively in cancer cells. [2][3][4]

## PROTAC Technology: A New Modality for Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). [2][6] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. [6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a

ternary complex, leading to the polyubiquitination of the POI.<sup>[6]</sup> This "tag" marks the protein for degradation by the proteasome.<sup>[6]</sup> This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets.<sup>[6]</sup>

## Discovery and Design of PROTAC GPX4 Degradator-1 (DC-2)

**PROTAC GPX4 degrader-1** (DC-2) was developed as a potent and specific degrader of GPX4.<sup>[7][8]</sup> The design strategy was based on a known covalent GPX4 inhibitor, ML210, which served as the warhead for targeting GPX4.<sup>[2][4][8]</sup> The discovery of DC-2 involved the synthesis of a series of PROTACs using ML210 as the GPX4-binding ligand, connected via different linkers to a ligand for an E3 ligase.<sup>[2][3]</sup> Through this systematic approach, DC-2 was identified as a highly effective degrader.<sup>[8]</sup>

Mechanism studies revealed that DC-2 induces the degradation of GPX4 through both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.<sup>[2][4][8]</sup> This dual mechanism contributes to its potent activity in reducing cellular GPX4 levels, leading to the accumulation of lipid reactive oxygen species (ROS) and ultimately inducing ferroptosis in cancer cells.<sup>[2][4][8]</sup>

## Quantitative Data Summary

The biological activity of **PROTAC GPX4 degrader-1** (DC-2) has been characterized in various cancer cell lines. The key quantitative data is summarized in the table below.

Compound Name	Target	Cell Line	DC <sub>50</sub> (μM)	IC <sub>50</sub> (μM)	Reference
PROTAC GPX4 degrader-1 (DC-2)	GPX4	HT1080	0.03	0.1	<sup>[7][8]</sup>

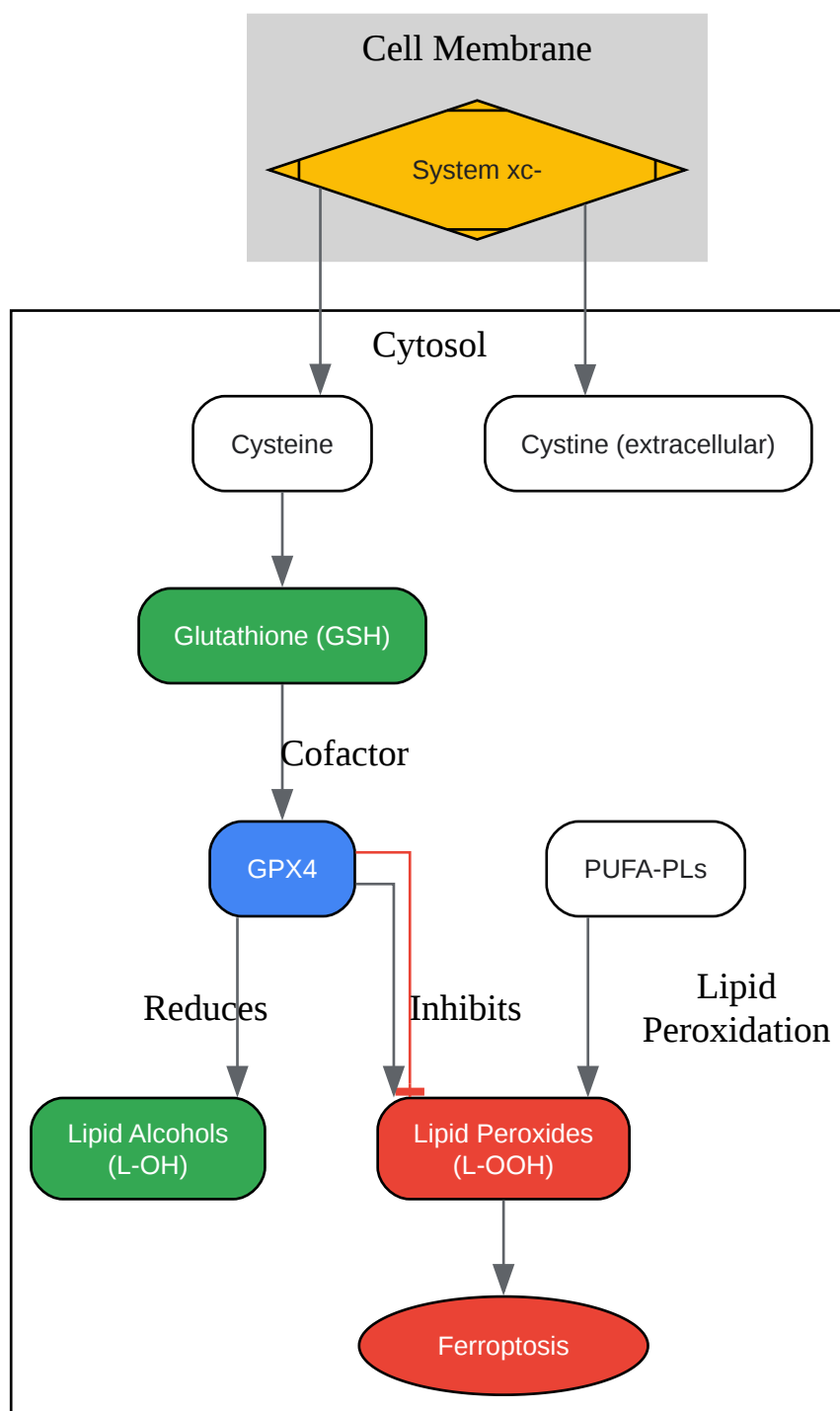
- DC<sub>50</sub> (Degradation Concentration 50): The concentration of the degrader required to reduce the level of the target protein by 50%.

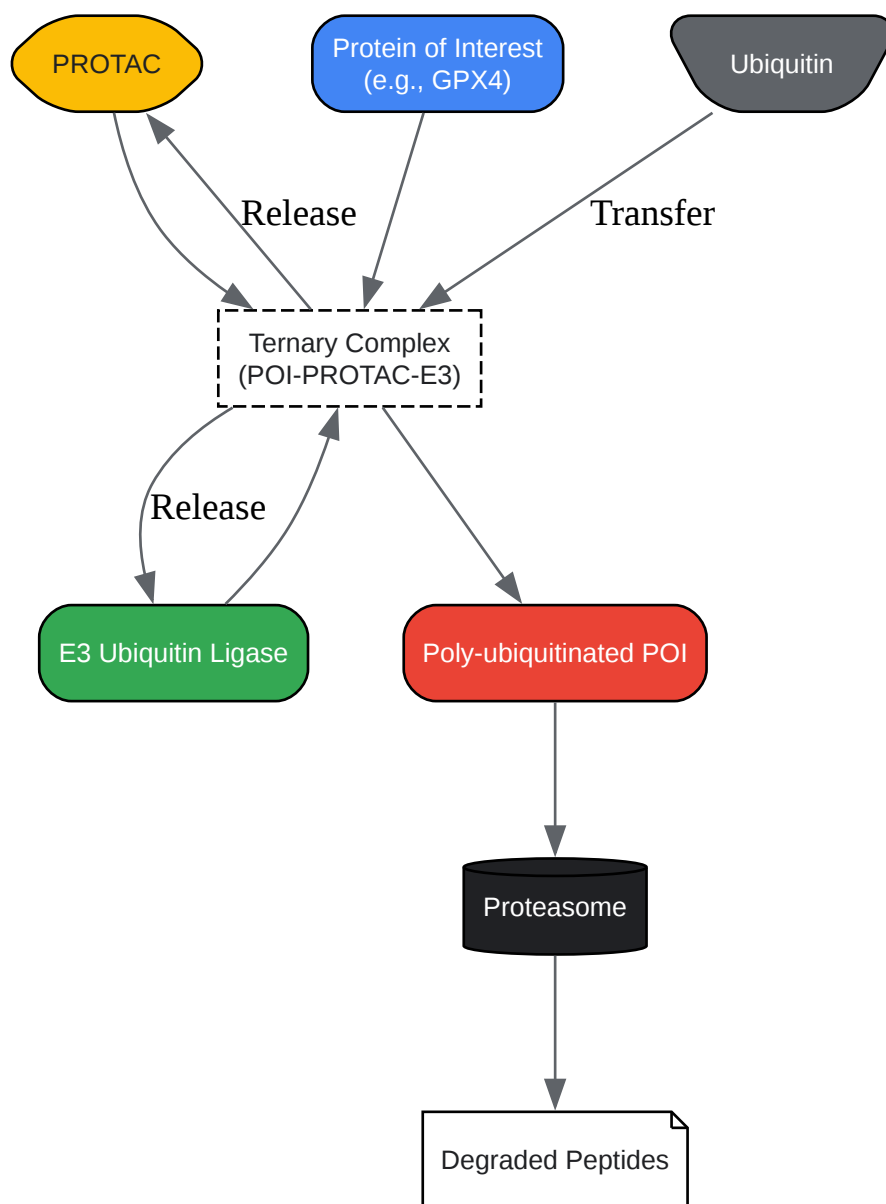
- $IC_{50}$  (Inhibitory Concentration 50): The concentration of the drug that inhibits a specific biological or biochemical function by 50%.

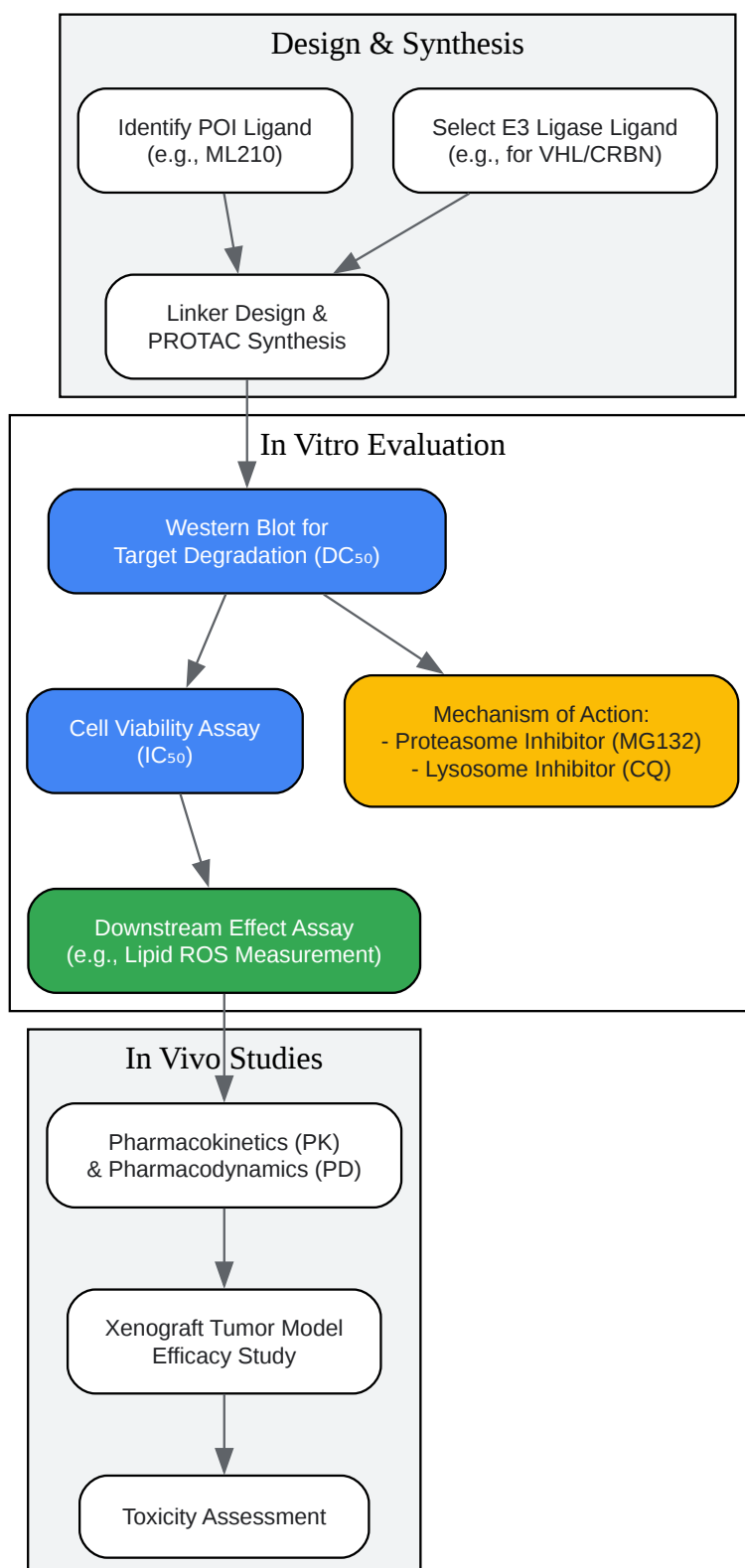
## Signaling and Experimental Workflow Diagrams

### GPX4-Regulated Ferroptosis Pathway

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. GPX4 detoxifies lipid peroxides, thereby preventing their accumulation and subsequent cell death. System xc- transports cystine into the cell, which is a precursor for glutathione (GSH) synthesis. GSH is a necessary cofactor for GPX4 activity. Ferroptosis inducers can inhibit this pathway at various points, leading to lipid ROS accumulation and cell death.







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